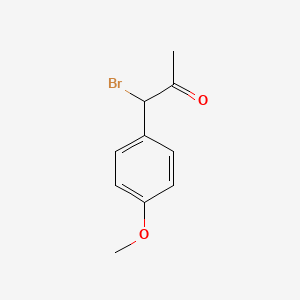
1-Bromo-1-(4-methoxyphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-(4-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H11BrO2 It is a brominated derivative of propiophenone, characterized by the presence of a bromine atom and a methoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-1-(4-methoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 1-(4-methoxyphenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an organic solvent such as dichloromethane under controlled temperature conditions to ensure selective bromination at the alpha position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-1-(4-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nucleophile bonds.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) under mild heating conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran at low temperatures.
Oxidation: Potassium permanganate in aqueous acidic conditions or chromium trioxide in acetic acid.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives such as 1-azido-1-(4-methoxyphenyl)propan-2-one.
Reduction: Formation of 1-bromo-1-(4-methoxyphenyl)propan-2-ol.
Oxidation: Formation of 1-bromo-1-(4-methoxyphenyl)propanoic acid.
Scientific Research Applications
1-Bromo-1-(4-methoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(4-methoxyphenyl)propan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The carbonyl group can undergo reduction or oxidation, leading to various functional derivatives. The methoxy group can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
1-Bromo-1-(4-methylphenyl)propan-2-one: Similar structure but with a methyl group instead of a methoxy group.
1-Bromo-1-(4-hydroxyphenyl)propan-2-one: Contains a hydroxy group instead of a methoxy group.
1-Bromo-1-(4-ethoxyphenyl)propan-2-one: Features an ethoxy group instead of a methoxy group.
Uniqueness: 1-Bromo-1-(4-methoxyphenyl)propan-2-one is unique due to the presence of the methoxy group, which imparts specific electronic and steric effects on the compound’s reactivity. The methoxy group can influence the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs.
Properties
Molecular Formula |
C10H11BrO2 |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
1-bromo-1-(4-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H11BrO2/c1-7(12)10(11)8-3-5-9(13-2)6-4-8/h3-6,10H,1-2H3 |
InChI Key |
HIJBTEQTPNSNOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=C(C=C1)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Octadecenoicacid(9Z)-,(1R)-1-[[(1-oxohexadecyl)oxy]methyl]-2-(phosphonooxy)ethylester,sodiumsalt](/img/structure/B13135515.png)
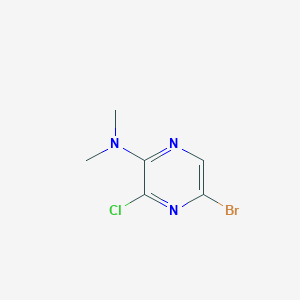
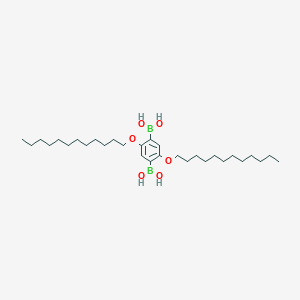
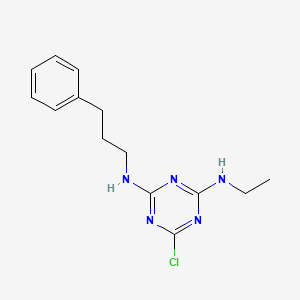
![6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13135552.png)
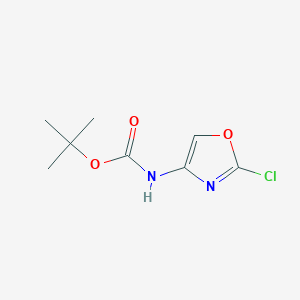
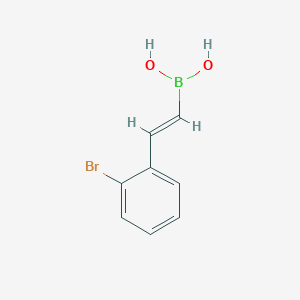
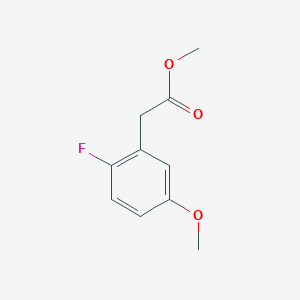



![Methyl 3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13135583.png)
![6-Ethynyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B13135598.png)
